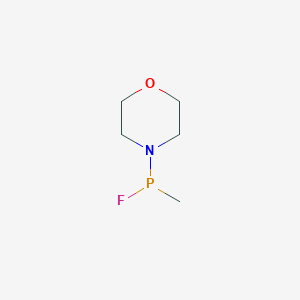

Fluoro-methyl-morpholin-4-ylphosphane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

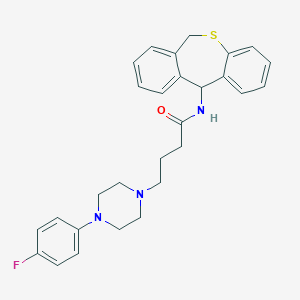

Fluoro-methyl-morpholin-4-ylphosphane (FMM4P) is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications as a catalyst and as a reagent in organic synthesis. FMM4P is a phosphine derivative that contains a fluorine atom and a methyl group attached to a morpholine ring. In

Wissenschaftliche Forschungsanwendungen

Fluoro-methyl-morpholin-4-ylphosphane has been shown to be an effective catalyst in a variety of reactions, including the Staudinger reaction, the Baylis-Hillman reaction, and the reduction of imines. It has also been used as a reagent in the synthesis of various organic compounds, such as α-amino acids and β-lactams. Fluoro-methyl-morpholin-4-ylphosphane has also been used in the synthesis of chiral ligands for asymmetric catalysis.

Wirkmechanismus

The mechanism of action of Fluoro-methyl-morpholin-4-ylphosphane as a catalyst involves the formation of a phosphine-amine complex, which can activate the electrophilic substrate and facilitate the reaction. Fluoro-methyl-morpholin-4-ylphosphane can also act as a nucleophile in some reactions, such as the reduction of imines.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of Fluoro-methyl-morpholin-4-ylphosphane. However, it has been shown to be non-toxic and non-irritating to human skin and eyes. Fluoro-methyl-morpholin-4-ylphosphane has also been used as a fluorescent probe for the detection of metal ions in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Fluoro-methyl-morpholin-4-ylphosphane as a catalyst is its high activity and selectivity, which can lead to high yields and fewer byproducts. Fluoro-methyl-morpholin-4-ylphosphane is also stable under a wide range of reaction conditions. However, one limitation is its high cost compared to other catalysts. Fluoro-methyl-morpholin-4-ylphosphane can also be air-sensitive and requires careful handling.

Zukünftige Richtungen

There are several future directions for the research on Fluoro-methyl-morpholin-4-ylphosphane. One direction is the development of new synthetic methods for Fluoro-methyl-morpholin-4-ylphosphane that can improve its yield and reduce its cost. Another direction is the exploration of new applications of Fluoro-methyl-morpholin-4-ylphosphane in organic synthesis and catalysis. Fluoro-methyl-morpholin-4-ylphosphane can also be modified to improve its selectivity and activity in specific reactions. Furthermore, the use of Fluoro-methyl-morpholin-4-ylphosphane as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Overall, Fluoro-methyl-morpholin-4-ylphosphane has great potential for further research and development in the field of scientific research.

Synthesemethoden

The synthesis of Fluoro-methyl-morpholin-4-ylphosphane involves the reaction of morpholine with methyl iodide and triethylamine, followed by the addition of phosphorus trichloride and potassium fluoride. The resulting product is then purified through column chromatography. The yield of Fluoro-methyl-morpholin-4-ylphosphane can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

Eigenschaften

CAS-Nummer |

125911-50-4 |

|---|---|

Produktname |

Fluoro-methyl-morpholin-4-ylphosphane |

Molekularformel |

C5H11FNOP |

Molekulargewicht |

151.12 g/mol |

IUPAC-Name |

fluoro-methyl-morpholin-4-ylphosphane |

InChI |

InChI=1S/C5H11FNOP/c1-9(6)7-2-4-8-5-3-7/h2-5H2,1H3 |

InChI-Schlüssel |

VZQGCFHRDDUEPP-UHFFFAOYSA-N |

SMILES |

CP(N1CCOCC1)F |

Kanonische SMILES |

CP(N1CCOCC1)F |

Synonyme |

Phosphinous fluoride, methyl-4-morpholinyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)